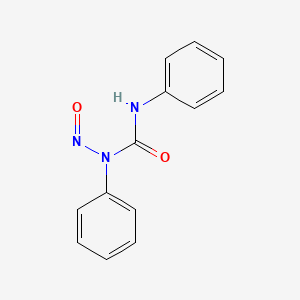
Sodium;(4-carboxylatophenyl)-chloromercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;(4-carboxylatophenyl)-chloromercury, also known as sodium (4-carboxylatophenyl)mercury, is a chemical compound with the molecular formula C7H5HgNaO3. This compound is known for its unique properties and applications in various scientific fields. It is a crystalline powder that is often used in biochemical research due to its ability to interact with thiol groups in proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium (4-carboxylatophenyl)mercury typically involves the reaction of 4-carboxyphenylboronic acid with mercuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of sodium (4-carboxylatophenyl)mercury follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and quality of the final product.
化学反応の分析
Types of Reactions
Sodium (4-carboxylatophenyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing species.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The chloromercury group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Various oxidized mercury species.
Reduction: Elemental mercury and other reduced mercury compounds.
Substitution: Substituted phenylmercury compounds.
科学的研究の応用
Sodium (4-carboxylatophenyl)mercury has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of protein structures and functions due to its ability to bind to thiol groups.
Medicine: Investigated for its potential use in therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of sodium (4-carboxylatophenyl)mercury involves its interaction with thiol groups in proteins. The chloromercury group forms a covalent bond with the sulfur atom in the thiol group, leading to the inhibition of protein function. This interaction is crucial in biochemical studies where the compound is used to probe protein structures and activities.
類似化合物との比較
Sodium (4-carboxylatophenyl)mercury can be compared with other similar compounds such as:
Sodium (4-hydroxyphenyl)mercury: Similar in structure but with a hydroxyl group instead of a carboxylate group.
Sodium (4-methylphenyl)mercury: Contains a methyl group instead of a carboxylate group.
Sodium (4-nitrophenyl)mercury: Contains a nitro group instead of a carboxylate group.
Uniqueness
The presence of the carboxylate group in sodium (4-carboxylatophenyl)mercury makes it unique in terms of its reactivity and binding properties. This functional group enhances its solubility in water and its ability to form stable complexes with proteins and other biomolecules.
特性
分子式 |
C7H4ClHgNaO2 |
|---|---|
分子量 |
379.14 g/mol |
IUPAC名 |
sodium;(4-carboxylatophenyl)-chloromercury |
InChI |
InChI=1S/C7H5O2.ClH.Hg.Na/c8-7(9)6-4-2-1-3-5-6;;;/h2-5H,(H,8,9);1H;;/q;;2*+1/p-2 |
InChIキー |
ZPTOQKOHSXSLGA-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1C(=O)[O-])[Hg]Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![carbamimidoyl-[2-(3,4,5-trimethoxybenzoyl)oxyethyl]azanium;chloride](/img/structure/B13754416.png)
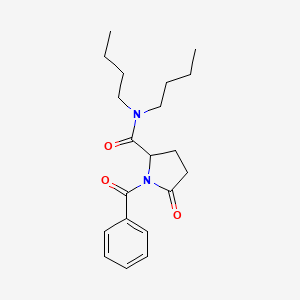
![9-Methyl-3-azaspiro[5.5]undecane](/img/structure/B13754424.png)
![2,7-Naphthalenedisulfonic acid, 4-amino-3-[(2,5-dichlorophenyl)azo]-5-hydroxy-6-(1-naphthalenylazo)-, disodium salt](/img/structure/B13754426.png)
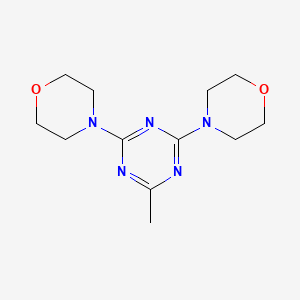

![4-[(2Z)-2-[(E)-3-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonic acid](/img/structure/B13754461.png)
![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)
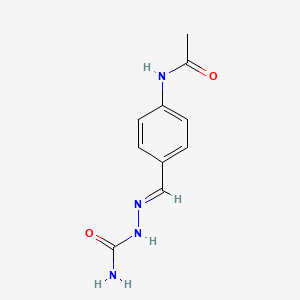

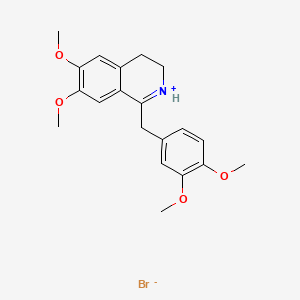
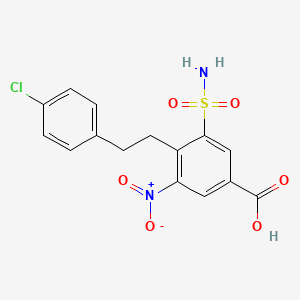
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754498.png)
